molecular formula C3H4BrCl3 B085221 3-Bromo-1,1,1-trichloropropane CAS No. 13749-37-6

3-Bromo-1,1,1-trichloropropane

Cat. No. B085221
CAS RN: 13749-37-6
M. Wt: 226.32 g/mol
InChI Key: PUNXOOKBNWKKKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A study by Reeve and Fine (1963) explored the synthesis of 3-bromo-1,1,1-trichloropropane, demonstrating its formation from bromotrichloromethane and ethylene, among other reactions (Reeve & Fine, 1963).

Molecular Structure Analysis

  • Postmyr (1994) investigated the molecular structure and conformational compositions of 1-bromo-3-chloropropane (BCP), a related compound, using gas-phase electron diffraction and molecular mechanics calculations (Postmyr, 1994).

Chemical Reactions and Properties

  • Bracco et al. (2022) conducted a quantum-chemical kinetic study on the unimolecular decomposition reactions of 1-bromo-3-chloropropane, providing insights into the reaction mechanisms and rate constants relevant to similar compounds like 3-bromo-1,1,1-trichloropropane (Bracco et al., 2022).

Physical Properties Analysis

  • The physical properties of 3-bromo-1,1,1-trichloropropane can be inferred from related studies on similar compounds. For instance, the study of molecular associations in halogenated ethanes by Olejniczak et al. (2009) provides insights into intermolecular interactions and the role of halogen atoms, which are relevant for understanding the physical properties of 3-bromo-1,1,1-trichloropropane (Olejniczak et al., 2009).

Chemical Properties Analysis

  • The chemical properties of 3-bromo-1,1,1-trichloropropane can be explored through studies on its reactivity and stability. For example, the work of Nesmeianov et al. (1958) on the bromination of 1,1,1-trichloropropene provides valuable information on the reaction pathways and products that may be analogous to those of 3-bromo-1,1,1-trichloropropane (Nesmeianov et al., 1958).

Scientific Research Applications

  • Synthesis of 3,3,3-Trichloro-1,2-Epoxypropane : A study detailed the synthesis of 3,3,3-trichloro-1,2-epoxypropane from 3-bromo-1,1,1-trichloropropane. This synthesis involved multiple steps, including dehydrohalogenation and isomerization processes, indicating the chemical's role in complex organic syntheses (Reeve & Fine, 1963).

  • Use as a Fluorinated Building Block : Another study highlighted the use of 3-bromo-1,1,1-trifluoroacetone, a derivative of 3-bromo-1,1,1-trichloropropane, as a versatile fluorinated building block in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds (Lui, Marhold, & Rock, 1998).

  • Photodissociation Studies : The photodissociation of 1-bromo-3-chloropropane was studied, revealing insights into the dynamics of molecules with multichromophores. This study contributes to the understanding of the behavior of halogenated molecules under specific conditions (Wei et al., 2008).

  • Dissociative Electron Attachment Studies : Research on dissociative electron attachment (DEA) to 3-bromo-1,1,1-trichloropropane was conducted, providing valuable data on the negative ions formed and contributing to the understanding of halogenated molecules in gas phase reactions (Barszczewska et al., 2008).

  • Quantum-Chemical Kinetic Study : A kinetic study of the unimolecular decomposition reactions of 1-bromo-3-chloropropane, a related compound, was performed using quantum-chemical calculations. This research provides insights into the molecular properties and reaction kinetics of similar halogenated compounds (Bracco et al., 2022).

Future Directions

While there is limited information on future directions specifically for 3-Bromo-1,1,1-trichloropropane, research into halogenated hydrocarbons is ongoing. For example, 1,2,3-trichloropropane (TCP), a related compound, has been the subject of recent research due to its high toxicity and persistence . Future research may focus on finding more efficient and environmentally friendly methods for the degradation of such compounds .

properties

IUPAC Name

3-bromo-1,1,1-trichloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl3/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNXOOKBNWKKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341467
Record name 3-Bromo-1,1,1-trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,1,1-trichloropropane

CAS RN

13749-37-6
Record name 3-Bromo-1,1,1-trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13749-37-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Reeve, LW Fine - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
A study has been made of the reactions involving the addition of bromotrichloromethane to ethylene to give 3-bromo-1,1,1-trichloropropane, subsequent dehydrohalogenation of this to 3…
Number of citations: 4 cdnsciencepub.com
W Barszczewska, J Kočíšek, J Skalný, V Matejčík… - International Journal of …, 2008 - Elsevier
Dissociative electron attachment (DEA) to halogenated derivatives of propane: 1-bromo-3-chloropropane, 2-bromo-1-chloropropane, 3-bromo-1,1,1-trichloropropane and 1,3-dibromo-1,…
Number of citations: 5 www.sciencedirect.com
RN Haszeldine - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… When 3-bromo-1 : 1 : 1-trichloropropane was treated with antimony trifluoride activated by chlorine, 3-bromo-1 : 1 : 1-trifluoropropane , 3-bromo-1-chloro-1 : l-difluoropropane, and a …
Number of citations: 30 pubs.rsc.org
RN Haszeldine - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… The last two compounds were products of the treatment of 3-bromo1 : 1 : 1 -trichloropropane with antimony trifluoride (unpublished). Dehydrohalogenation was effected in >90% yields. …
Number of citations: 51 pubs.rsc.org
C Went - Work Out Organic Chemistry, 1988 - Springer
Stabilising~ 2 interaction thus increasing the acidity. The effect diminishes as the chlorine atom is moved further from the functional group. See Section 4.10 and Example 4.1.(d) The+ I …
Number of citations: 0 link.springer.com
SP Narula - 1966 - search.proquest.com
The present work was begun with the object of (1) discovering a clean and unambiguous source of trimethyl-silyl radicals and (2) studying the properties of these radicals. Three …
Number of citations: 0 search.proquest.com
L Yan - 2014 - open.library.ubc.ca
3, 6, 7-trihydroxycoumarin C11 (2.14) was first isolated from the green alga Dasycladus vermicularis in 1983. C11 and 3, 7, 8-trihydroxycoumarin C21 (2.15), alongside their precursors …
Number of citations: 4 open.library.ubc.ca

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